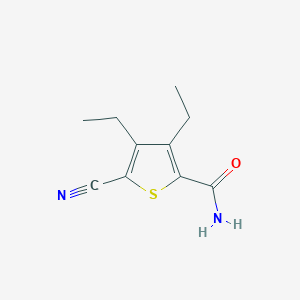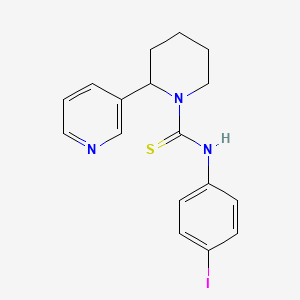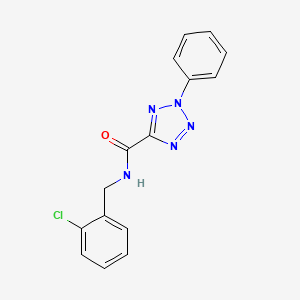
N-(7-methyl-1-(3-(naphthalen-1-yloxy)propyl)-2-oxoindolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-methyl-1-(3-(naphthalen-1-yloxy)propyl)-2-oxoindolin-3-yl)acetamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a naphthalene moiety linked to an indolinone core via a propyl chain, with an acetamide group attached to the indolinone. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-1-(3-(naphthalen-1-yloxy)propyl)-2-oxoindolin-3-yl)acetamide typically involves multiple steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction, where a halogenated propyl derivative reacts with the indolinone core.
Naphthalene Coupling: The naphthalene moiety is attached through an etherification reaction, where a naphthol derivative reacts with the propyl chain under basic conditions.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the indolinone core, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group in the indolinone core, potentially converting it to an alcohol.
Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the naphthalene moiety.
科学的研究の応用
Chemistry
In chemistry, N-(7-methyl-1-(3-(naphthalen-1-yloxy)propyl)-2-oxoindolin-3-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules due to its structural features. It could be studied for its potential as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, the compound’s structural similarity to known bioactive molecules suggests it could be investigated for pharmacological activities. It may serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.
作用機序
The mechanism of action of N-(7-methyl-1-(3-(naphthalen-1-yloxy)propyl)-2-oxoindolin-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene moiety could facilitate binding to hydrophobic pockets, while the indolinone core might participate in hydrogen bonding or other interactions.
類似化合物との比較
Similar Compounds
N-(3-(naphthalen-1-yloxy)propyl)-2-oxoindolin-3-yl)acetamide: Lacks the methyl group on the indolinone core.
N-(7-methyl-1-(3-(phenoxy)propyl)-2-oxoindolin-3-yl)acetamide: Contains a phenyl group instead of a naphthalene moiety.
N-(7-methyl-1-(3-(naphthalen-1-yloxy)propyl)-2-oxoindolin-3-yl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
The unique combination of the naphthalene moiety, propyl chain, and acetamide group in N-(7-methyl-1-(3-(naphthalen-1-yloxy)propyl)-2-oxoindolin-3-yl)acetamide distinguishes it from similar compounds. This specific structure may confer unique chemical reactivity and biological activity, making it a compound of interest for further study.
特性
IUPAC Name |
N-[7-methyl-1-(3-naphthalen-1-yloxypropyl)-2-oxo-3H-indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-16-8-5-12-20-22(25-17(2)27)24(28)26(23(16)20)14-7-15-29-21-13-6-10-18-9-3-4-11-19(18)21/h3-6,8-13,22H,7,14-15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMWFLPZDVXRKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=CC=CC4=CC=CC=C43)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2655954.png)




![4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2655964.png)

![5-((3-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2655966.png)
![3-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2655967.png)


